molecular formula C16H16O3S B5723063 S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate

S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate

Cat. No.: B5723063
M. Wt: 288.4 g/mol
InChI Key: QTCZVBPJWUHMRY-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate typically involves the reaction of 4-methylphenyl ethanethioate with 4-methoxyphenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dichloromethane or ethanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher production rates. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical pathways. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

S-(4-methylphenyl) (4-methoxyphenoxy)ethanethioate can be compared with other similar compounds, such as:

    S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate: Similar structure but with a different position of the methoxy group.

    S-(4-methylphenyl) ethanethioate: Lacks the methoxyphenoxy group.

    S-(4-methoxyphenyl) ethanethioate: Lacks the methylphenyl group.

Properties

IUPAC Name

S-(4-methylphenyl) 2-(4-methoxyphenoxy)ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-12-3-9-15(10-4-12)20-16(17)11-19-14-7-5-13(18-2)6-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZVBPJWUHMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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